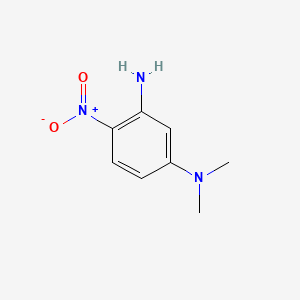

3-Amino-N,N-dimethyl-4-nitroaniline

Descripción general

Descripción

3-Amino-N,N-dimethyl-4-nitroaniline is a chemical compound with the molecular formula C8H11N3O2 . It is used in laboratory chemicals .

Synthesis Analysis

The synthesis of nitro compounds like this compound can be achieved through various methods, including the direct substitution of hydrocarbons with nitric acid, displacement reactions with nitrite ions, and oxidation of primary amines .Molecular Structure Analysis

The molecular structure of this compound consists of N-methylamino and 4-nitro groups that are nearly coplanar with the benzene ring .Chemical Reactions Analysis

Nitro compounds are known to be toxic and many methods have been developed to reduce nitro groups . The reaction of nitro compounds can be represented as: R − NO 2 + 6H ⊕ + 6e ⊖ → RNH 2 + 2H 2O .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include its molecular weight, density, melting point, boiling point, and toxicity .Aplicaciones Científicas De Investigación

Crystallography and Molecular Structure Analysis

3-Amino-N,N-dimethyl-4-nitroaniline is analyzed for its crystal and molecular structure, providing insights into molecular interactions and structural properties. This research is significant for understanding the molecular behavior of such compounds, especially in the context of their electronic structures and geometrical configurations (Krygowski & Maurin, 1989).

Solid-state NMR Spectroscopy

The compound is used in the study of high-resolution solid-state NMR spectroscopy. Its behavior under specific techniques like cross-polarization and magic-angle spinning (CP-MAS) elucidates the characteristic line broadening patterns of carbon atoms bonded to nitrogen, contributing to the field of NMR spectroscopy and molecular analysis (Naito et al., 1982).

Dyeing Performance and Antibacterial Activity

This compound is investigated for its applications in dyeing and antibacterial activities. Its use in forming complexes with metal ions and subsequent application to fabrics like cotton indicates its potential in textile industries, especially for functional textiles with antibacterial properties (Jarad, 2016).

Catalytic and Reductive Transformations

The catalytic N-heterocyclization of aminoarenes and dinitroarenes, including this compound, is a significant area of research. This process involves the transformation of these compounds into phenanthroline derivatives, which is crucial for the development of new synthetic methodologies in organic chemistry (Watanabe et al., 1982).

Piezoelectric and Optical Properties

Research into the piezoelectric and optical properties of N,N-dimethyl-4-nitroaniline demonstrates its utility in energy harvesting and emission applications. The study of its incorporation into polymer fibers and the resulting enhancement in mechanical and optical properties opens avenues in materials science, particularly in developing functional materials for technological applications (Baptista et al., 2022).

Safety and Hazards

Mecanismo De Acción

Mode of Action

As a nitroaniline derivative, it may undergo enzymatic reduction to form reactive intermediates that can bind to cellular macromolecules .

Biochemical Pathways

Given its structural similarity to other nitroaniline compounds, it may be involved in pathways related to oxidative stress and enzymatic reduction .

Result of Action

Given its structural similarity to other nitroaniline compounds, it may induce oxidative stress and cause cellular damage .

Propiedades

IUPAC Name |

1-N,1-N-dimethyl-4-nitrobenzene-1,3-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3O2/c1-10(2)6-3-4-8(11(12)13)7(9)5-6/h3-5H,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJTOMXLUNDWLCY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC(=C(C=C1)[N+](=O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60942896 | |

| Record name | N~1~,N~1~-Dimethyl-4-nitrobenzene-1,3-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60942896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2069-71-8 | |

| Record name | N~1~,N~1~-Dimethyl-4-nitrobenzene-1,3-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60942896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

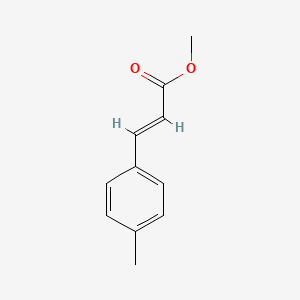

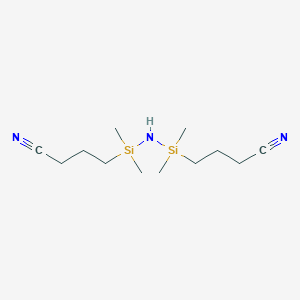

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-Butyl 6-oxa-5-thia-4-azaspiro[2.4]heptane-4-carboxylate 5,5-dioxide](/img/structure/B6592416.png)

![2-{5-Azaspiro[2.4]heptan-7-yl}acetic acid](/img/structure/B6592453.png)

![(R)-Methyl 3-amino-3-(benzo[d][1,3]dioxol-5-yl)propanoate hydrochloride](/img/structure/B6592454.png)